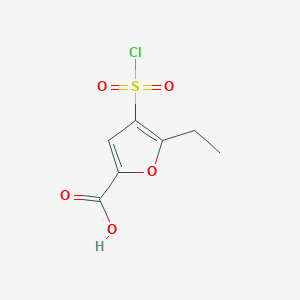
4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chlorosulfonyl-5-ethylfuran-2-carboxylic acid is a chemical compound with the molecular formula C7H7ClO5S . It has a molecular weight of 238.65 g/mol . This compound is used as a molecular building block and is a part of the class of compounds known as furan derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClO5S/c1-2-4-6 (14 (8,11)12)3-5 (13-4)7 (9)10/h3H,2H2,1H3, (H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Scientific Research Applications
Antimicrobial Activity : The compound has been used in the synthesis of bifunctional sulfonamide-amide derivatives, which demonstrate significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains (Abbavaram & Reddyvari, 2013).
Synthetic Utility : It serves as a precursor for various chemical reactions, including the synthesis of thiazolecarboxylic acid derivatives and the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. These processes involve reactions like acylation, bromination, and phosphorylation, showcasing its versatility in organic synthesis (Dovlatyan et al., 2004); (Kiely, 1991).
Bioconjugation in Aqueous Media : The compound is also involved in the study of mechanisms of amide formation by carbodiimide in aqueous media, which is crucial for understanding bioconjugation processes (Nakajima & Ikada, 1995).
Pharmaceutical Chemistry : Although your request excludes information related to drug use, dosage, and side effects, it's important to note that the compound has applications in pharmaceutical chemistry, specifically in the synthesis of compounds with potential medicinal properties (Abovyan et al., 1983).
Green Chemistry Approaches : Recent research has focused on synthesizing derivatives like 4-thiazolidinone-5-carboxylic acid using green chemistry protocols, highlighting the compound's role in environmentally friendly chemical processes (Shaikh et al., 2022).
properties
IUPAC Name |
4-chlorosulfonyl-5-ethylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-2-4-6(14(8,11)12)3-5(13-4)7(9)10/h3H,2H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVLPOWYPUBDCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2410289.png)
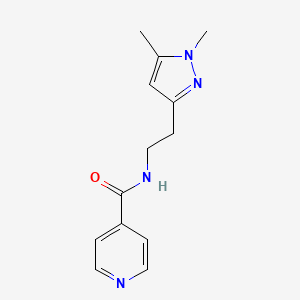

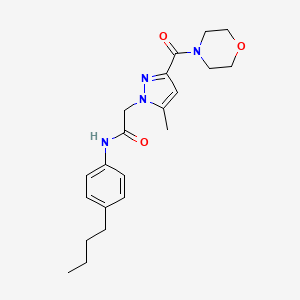
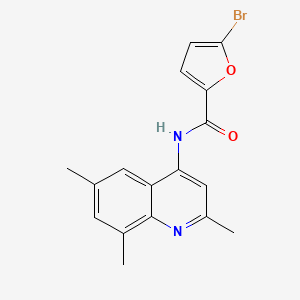
![(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2410300.png)
![2-ethyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410301.png)
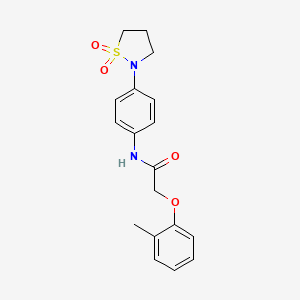

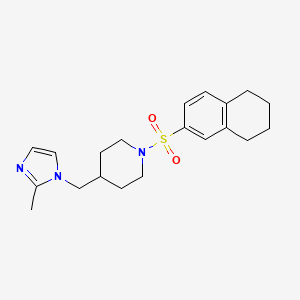
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2410307.png)
![1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B2410308.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2410311.png)